
N-benzyl-2-(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-bencil-2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)acetamida es un compuesto orgánico sintético que pertenece a la familia de las benzoxazinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de benzoxazina fusionado con un grupo bencilo y un sustituyente cloro. Ha despertado interés en varios campos debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-bencil-2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)acetamida generalmente implica la reacción de la 7-cloro-3-oxo-2H-1,4-benzoxazina con bencilamina en condiciones controladas. La reacción se lleva a cabo normalmente en presencia de un disolvente adecuado, como el etanol o el metanol, y puede requerir un catalizador para facilitar el proceso. Las condiciones de reacción, incluyendo la temperatura y el tiempo, se optimizan para lograr un alto rendimiento y pureza del producto.
Métodos de producción industrial
En un entorno industrial, la producción de N-bencil-2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)acetamida puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción aseguran una calidad y eficiencia consistentes. La purificación del compuesto se logra normalmente mediante técnicas de recristalización o cromatográficas.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-bencil-2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)acetamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos o derivados hidroxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El sustituyente cloro puede ser reemplazado por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reemplazar el grupo cloro en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución dan como resultado la formación de varios derivados de benzoxazina sustituidos.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto exhibe potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su uso como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de la N-bencil-2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)acetamida implica su interacción con dianas moleculares específicas. El compuesto puede inhibir o activar ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Las vías y dianas exactas aún están bajo investigación, pero los estudios preliminares sugieren que puede interferir con procesos celulares como la replicación del ADN y la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
N-bencil-2-(3-oxo-2H-1,4-benzoxazin-4-il)acetamida: Carece del sustituyente cloro, lo que da como resultado diferentes propiedades químicas y biológicas.
N-bencil-2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)propionamida: Estructura similar pero con un grupo propionamida en lugar de acetamida.
Singularidad
La N-bencil-2-(7-cloro-3-oxo-2H-1,4-benzoxazin-4-il)acetamida es única debido a la presencia del sustituyente cloro, que confiere una reactividad química y una actividad biológica distintas. Esto la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C17H15ClN2O3 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-benzyl-2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-6-7-14-15(8-13)23-11-17(22)20(14)10-16(21)19-9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,19,21) |
Clave InChI |
GRMFMSKZNXDVBI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
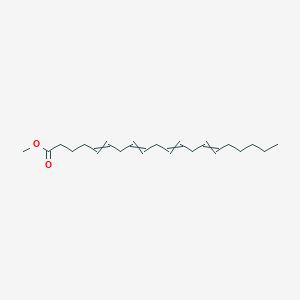
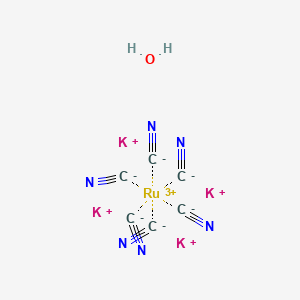
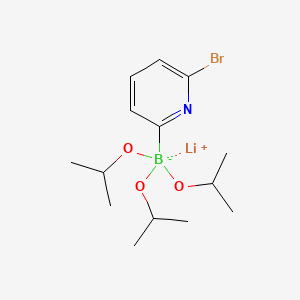


![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
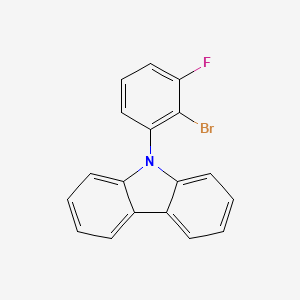
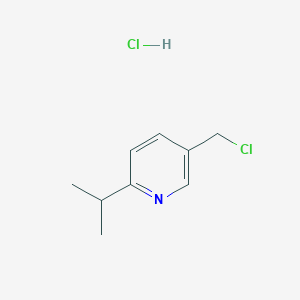
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505007.png)
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
